9-Hydroxynon-6-YN-2-one

Drug design Permeability Solubility parameter

9-Hydroxynon-6-YN-2-one (CAS 151238-83-4) is a C9 α,ω-difunctionalized alkyne featuring a methyl ketone, an internal alkyne, and a primary hydroxyl group. With a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol, it serves as a specialty intermediate in the synthesis of prostaglandin analogs and as a click chemistry handle in chemical biology probe development.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 151238-83-4
Cat. No. B12557624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxynon-6-YN-2-one
CAS151238-83-4
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(=O)CCCC#CCCO
InChIInChI=1S/C9H14O2/c1-9(11)7-5-3-2-4-6-8-10/h10H,3,5-8H2,1H3
InChIKeyQBUMGNMDIIVPLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hydroxynon-6-YN-2-one (CAS 151238-83-4): A Difunctional Alkyne Intermediate for Prostaglandin and Click Chemistry Applications


9-Hydroxynon-6-YN-2-one (CAS 151238-83-4) is a C9 α,ω-difunctionalized alkyne featuring a methyl ketone, an internal alkyne, and a primary hydroxyl group [1]. With a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol, it serves as a specialty intermediate in the synthesis of prostaglandin analogs and as a click chemistry handle in chemical biology probe development [1]. Its difunctional nature—possessing both a nucleophilic hydroxyl and an electrophilic ketone flanking a rigid, linear alkyne spacer—distinguishes it from simpler monofunctional alkynones.

Why 9-Hydroxynon-6-YN-2-one Cannot Be Replaced by Simple Alkynones or Saturated Analogs


Generic substitution fails at two critical levels: physicochemical property profiles and synthetic utility. Replacing 9-Hydroxynon-6-YN-2-one with its parent hydrocarbon, 6-nonyn-2-one, eliminates the terminal hydroxyl, drastically reducing the topological polar surface area (tPSA) from 37.30 Ų to approximately 17.07 Ų and removing all hydrogen bond donor capacity . Conversely, substituting the internal alkyne with a saturated carbon chain (e.g., 9-hydroxy-2-nonanone) abolishes the click chemistry functionality central to bioconjugation and target identification workflows [1]. These structural variations lead to fundamentally different LogP values, reactivity profiles, and biological compatibility that cannot be reconciled through simple stoichiometric adjustments.

Quantitative Differentiation of 9-Hydroxynon-6-YN-2-one Against Structural Analogs


Hydroxyl-Driven Increase in Topological Polar Surface Area vs. 6-Nonyn-2-one

The terminal hydroxyl group on 9-Hydroxynon-6-YN-2-one contributes an additional ~20 Ų to the topological polar surface area (tPSA) compared to the des-hydroxy parent 6-nonyn-2-one, which lacks this terminal functionality . This increase directly impacts predicted membrane permeability and aqueous solubility, critical parameters in both biological assay design and downstream synthetic processing.

Drug design Permeability Solubility parameter

Lipophilicity Modulation: LogP Reduction Through Hydroxyl Incorporation

9-Hydroxynon-6-YN-2-one exhibits a calculated LogP of approximately 1.13, representing a significant reduction in lipophilicity compared to the non-hydroxylated alkyne ketone scaffold . While a directly measured LogP for pure 6-nonyn-2-one is not available in the primary literature, general class-level knowledge of aliphatic methyl ketones suggests a LogP range of 2.0–2.5 for C9 alkynones. This difference shifts the compound from a relatively hydrophobic intermediate to one with moderate polarity, affecting its partitioning behavior in extraction, chromatography, and biological media.

Lipophilicity LogP ADME prediction

Click Chemistry Handle: Internal Alkyne vs. Saturated 9-Hydroxy-2-nonanone

The internal alkyne at C6 in 9-Hydroxynon-6-YN-2-one enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click chemistry reaction, which is entirely absent in the saturated analog 9-hydroxy-2-nonanone [1]. While internal alkynes are generally less reactive than terminal alkynes in CuAAC, they offer improved stability against Glaser-type oxidative homocoupling and reduced non-specific thiol reactivity. The alkyne thus serves as a stable bioorthogonal handle for proteomic target identification and activity-based protein profiling (ABPP).

Click chemistry Bioconjugation CuAAC

Potential COX-2 Inhibitory Activity: A Pharmacological Point of Differentiation

Reports from chemical supplier databases indicate that 9-Hydroxynon-6-YN-2-one exhibits moderate cyclooxygenase-2 (COX-2) inhibitory activity with an IC50 of 8.9 μM . While the primary peer-reviewed literature corroborating this specific value could not be definitively located in this search, the structural similarity of this compound to the prostaglandin side chain provides a rational chemical basis for this interaction. By comparison, the parent 6-nonyn-2-one lacks the hydroxyl group that could participate in key hydrogen bond interactions within the COX-2 active site.

COX-2 inhibition Inflammation Prostaglandin pathway

Application Scenarios Where 9-Hydroxynon-6-YN-2-one Provides Measurable Advantages


Prostaglandin Side-Chain Fragment Synthesis

The C9 scaffold with a terminal hydroxyl and internal alkyne maps directly onto the ω-side chain of prostaglandin E and F series analogs. The hydroxyl serves as a precursor for oxidation to the carboxylic acid terminus of prostanoic acid, while the alkyne can be semi-hydrogenated to the cis-alkene characteristic of natural prostaglandins. 6-Nonyn-2-one cannot perform this role because it lacks the terminal functional group necessary for the acid head group, requiring additional synthetic steps that would erode overall yield [1].

Activity-Based Protein Profiling (ABPP) Probe Design

The internal alkyne functions as a latent affinity tag for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with biotin-azide or fluorescent azide reporters. This enables target identification studies where the methyl ketone may act as a reversible covalent warhead targeting active-site serines or cysteines. The saturated analog 9-hydroxy-2-nonanone completely lacks this click chemistry capability, making 9-Hydroxynon-6-YN-2-one uniquely suited for chemical proteomics applications [2].

Moderate-Affinity COX-2 Inhibitor Pharmacophore Exploration

Based on the reported IC50 of 8.9 μM against COX-2, 9-Hydroxynon-6-YN-2-one can serve as a fragment hit for structure-activity relationship (SAR) exploration. The difunctional nature enables simultaneous optimization at both the hydroxyl terminus (via esterification, oxidation, or amination) and the ketone terminus (via reductive amination or ketal formation), while the alkyne can be exploited for in-cell target engagement studies. Such versatility is absent in simpler monofunctional fragments .

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